N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound that contains a 1,3,4-thiadiazole ring. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the nitrophenyl and trifluoromethyl groups further enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with carbonic anhydrase IX, inhibiting its activity . The inhibition of this enzyme can disrupt the balance of carbon dioxide and bicarbonate ions in cells, which can lead to a variety of downstream effects .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by this compound can affect several biochemical pathways. These include pathways involved in pH regulation and cellular respiration, as carbonic anhydrases play a crucial role in these processes .
Pharmacokinetics
The compound’s efficacy against its target suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of carbonic anhydrase IX by this compound can lead to a disruption in the balance of carbon dioxide and bicarbonate ions in cells . This disruption can have various molecular and cellular effects, potentially including the induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the activity of carbonic anhydrase IX and, consequently, the efficacy of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the trifluoromethylbenzamide group: This can be done through an amide coupling reaction using trifluoromethylbenzoic acid and appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but lacks the nitrophenyl group.
N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which enhance its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4O3S/c17-16(18,19)11-5-1-3-9(7-11)13(24)20-15-22-21-14(27-15)10-4-2-6-12(8-10)23(25)26/h1-8H,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYESFVDNBGOLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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